molecular formula C10H12N2O2S B3075841 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1036501-57-1

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B3075841
CAS No.: 1036501-57-1
M. Wt: 224.28 g/mol
InChI Key: AJIOVWCXNVGHOC-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a cyanophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Scientific Research Applications

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-N-methylmethanesulfonamide
  • N-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
  • N-(2-cyanophenyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the sulfonamide group enhances its solubility and reactivity compared to other similar compounds. Additionally, the presence of the cyanophenyl group contributes to its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIOVWCXNVGHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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